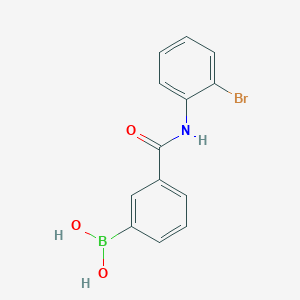

3-Borono-N-(2-bromophenyl)benzamide

Description

Significance of Boronic Acids in Organic Synthesis and Medicinal Chemistry

Boronic acids and their derivatives are indispensable in modern organic synthesis. Their fame is largely attributed to their crucial role in the Suzuki-Miyaura cross-coupling reaction, a method so significant it was recognized with a Nobel Prize. tcichemicals.comlibretexts.org This reaction facilitates the efficient creation of carbon-carbon bonds, a cornerstone in the assembly of complex organic molecules. tcichemicals.com The boronic acid group in 3-Borono-N-(2-bromophenyl)benzamide provides a reactive site for coupling with a variety of organic halides, enabling the synthesis of a wide range of biaryl and other complex molecular architectures. tcichemicals.comlibretexts.org

The utility of boronic acids extends into medicinal chemistry, where they are recognized for their ability to form reversible covalent bonds with diols. nih.gov This characteristic has been leveraged in the creation of sensors for carbohydrates and in the design of therapeutic agents. nih.gov The capacity of the boronic acid moiety to interact with biological targets, such as the active sites of enzymes, has paved the way for the development of several approved drugs. nih.gov A notable example is the proteasome inhibitor bortezomib, which is used in cancer treatment. nih.gov The introduction of a boronic acid group can modify a molecule's selectivity, physicochemical properties, and pharmacokinetic characteristics, often enhancing its existing biological activities. nih.gov

| Notable Boron-Containing Drugs | Therapeutic Use |

| Bortezomib | Multiple Myeloma |

| Ixazomib | Multiple Myeloma |

| Vaborbactam | Bacterial Infections |

| Tavaborole | Onychomycosis |

| Crisaborole | Eczema |

This table highlights some of the successful applications of boron-containing compounds in medicine. mdpi.com

Role of Benzamide (B126) Scaffolds in Bioactive Molecule Design

The benzamide scaffold is a "privileged structure" in the field of medicinal chemistry, meaning it is a common feature in a multitude of biologically active compounds. researchgate.net Derivatives of benzamide have been found to possess a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net

The amide bond within the benzamide structure is a critical element, capable of engaging in hydrogen bonding with biological macromolecules like proteins and enzymes. This interaction is fundamental to the binding affinity and selectivity of a drug molecule. The aromatic ring of the benzamide can be easily modified, which allows for the precise adjustment of the molecule's steric and electronic characteristics to maximize its biological effect.

Overview of Aryl Halides as Key Synthons in Advanced Organic Synthesis

Aryl halides, such as the 2-bromophenyl component of this compound, are foundational elements in advanced organic synthesis. The carbon-halogen bond serves as a reactive point for numerous chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. These reactions, which include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, have transformed the methods by which chemists build complex aromatic systems.

In this compound, the bromine atom functions as a leaving group, which allows for the formation of new chemical bonds at its position. This enables the introduction of a diverse range of substituents, greatly expanding the molecular variety that can be generated from this single precursor. The specific placement of the bromine atom ortho to the amide linkage can also impact the molecule's conformational shape, a factor that can be decisive for its biological activity.

The combination of these three key functional groups in this compound highlights its significance as a versatile synthetic intermediate. It offers multiple, distinct sites for chemical alteration, facilitating a systematic exploration of chemical possibilities and the rational design of new compounds with desirable traits for a variety of applications in both material science and medicinal chemistry.

Structure

2D Structure

Properties

IUPAC Name |

[3-[(2-bromophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrNO3/c15-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(8-9)14(18)19/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXAOPXQCCLTAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657374 | |

| Record name | {3-[(2-Bromophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-30-9 | |

| Record name | {3-[(2-Bromophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Borono N 2 Bromophenyl Benzamide and Structural Analogues

Strategies for Boronic Acid Moiety Introduction

The installation of a boronic acid or a boronic ester group onto an aromatic framework is a cornerstone of modern organic synthesis, largely due to the versatility of the resulting compounds in cross-coupling reactions. Several powerful catalytic methods have been developed for this transformation.

Palladium-Catalyzed Miyaura Borylation and Related Approaches

The Palladium-catalyzed Miyaura borylation is a widely employed method for the synthesis of arylboronates. This reaction typically involves the cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This method is highly valued for its functional group tolerance and generally high yields.

To synthesize a precursor for 3-Borono-N-(2-bromophenyl)benzamide, one could envision starting with a dihalogenated benzanilide, such as 3-bromo-N-(2-bromophenyl)benzamide. Selective borylation at the 3-position of the benzoyl ring would be the desired transformation. The choice of catalyst, ligand, and reaction conditions is crucial to achieve the desired regioselectivity.

Table 1: Key Parameters in Palladium-Catalyzed Miyaura Borylation

| Parameter | Description | Common Examples |

| Palladium Catalyst | The active metal center for the catalytic cycle. | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ |

| Ligand | Stabilizes the palladium center and influences reactivity and selectivity. | Dppf, SPhos, XPhos |

| Boron Source | The reagent that provides the boryl group. | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) |

| Base | Activates the diboron reagent and facilitates the catalytic cycle. | KOAc, K₃PO₄, Cs₂CO₃ |

| Solvent | The reaction medium. | Dioxane, Toluene, DMF |

Iridium and Rhodium Catalyzed C-H Borylation

A more direct and atom-economical approach to installing a boronic acid group is through the transition-metal-catalyzed C-H borylation of an existing aromatic ring. Iridium and rhodium complexes are particularly effective catalysts for this transformation. This method avoids the need for a pre-functionalized starting material (like an aryl halide), directly converting a C-H bond to a C-B bond.

For the synthesis of this compound, one could start with N-(2-bromophenyl)benzamide and selectively borylate the meta-position of the benzoyl ring. The regioselectivity of C-H borylation is often governed by steric factors, with the borylation typically occurring at the least hindered position. However, directing groups on the substrate can influence the site of borylation. In the case of benzamides, the amide group can act as a directing group, and specific ligands can be employed to favor meta-selective borylation. For instance, the use of an iridium catalyst with a Lewis acidic ligand has been shown to promote meta-selective C–H borylation of benzamides. acs.org

Rhodium catalysts have also been utilized for directed C-H borylation reactions. For example, Cp*Rh(III)–NHC complexes have demonstrated high selectivity in pyridine-directed ortho-C–H borylation of arenes. rsc.org While this specific example directs to the ortho position, it highlights the potential of rhodium catalysts in directed C-H functionalization.

Dehydrogenative Borylation of Unsaturated Systems

Dehydrogenative borylation is another method for the formation of C-B bonds, which involves the reaction of a C-H bond with a boron-containing reagent, such as pinacolborane (HBpin), with the concomitant release of dihydrogen. This reaction is typically catalyzed by transition metals like iridium or rhodium. Dimeric rhodium N-heterocyclic carbene complexes have been shown to be effective catalyst precursors for directed C-H borylation reactions at room temperature, exhibiting high selectivity for mono-borylation. nih.gov

The application of this method to aromatic systems provides a direct route to arylboronates. The selectivity of dehydrogenative borylation on substituted arenes is influenced by both electronic and steric effects. For a substrate like N-(2-bromophenyl)benzamide, the electronic nature of the amide and bromo substituents, as well as the steric environment around the C-H bonds, would dictate the regiochemical outcome of the borylation.

Transformative Methodologies from Aryl Amines to Boronic Esters

A classical approach for the conversion of an aryl amine to a variety of functional groups is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This methodology has been extended to the synthesis of arylboronic esters in what is often termed a "Sandmeyer-type borylation." This metal-free process typically involves the diazotization of an arylamine with a reagent like tert-butyl nitrite, followed by reaction with a diboron reagent. pku.edu.cnthieme-connect.com

This strategy offers an alternative route to precursors of this compound. For instance, one could start with 3-amino-N-(2-bromophenyl)benzamide. Treatment with a diazotizing agent and a diboron source would yield the desired 3-boronic ester derivative. A key advantage of this method is that it avoids the use of expensive transition metal catalysts. pku.edu.cnmdpi.com

Table 2: Comparison of Boronic Acid Introduction Strategies

| Methodology | Starting Material | Key Reagents | Advantages | Disadvantages |

| Miyaura Borylation | Aryl Halide | Palladium catalyst, Diboron reagent, Base | High functional group tolerance, Well-established | Requires pre-functionalized starting material |

| C-H Borylation | Arene with C-H bonds | Iridium or Rhodium catalyst, Boron reagent | Atom-economical, Direct functionalization | Regioselectivity can be challenging to control |

| Dehydrogenative Borylation | Arene with C-H bonds | Transition metal catalyst, Borane (B79455) reagent | Direct C-H to C-B conversion | Can require specific directing groups for selectivity |

| Sandmeyer-type Borylation | Aryl Amine | Diazotizing agent, Diboron reagent | Metal-free, Utilizes readily available starting materials | Diazonium intermediates can be unstable |

Amide Bond Formation Techniques

The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic chemistry.

Direct Condensation Reactions between Carboxylic Acids and Amines

The most straightforward approach to amide bond formation is the direct condensation of a carboxylic acid with an amine. This reaction typically requires high temperatures to drive off the water that is formed as a byproduct. However, for more sensitive substrates, this method can be harsh and lead to side reactions.

To facilitate the direct condensation under milder conditions, various catalysts and activating agents can be employed. For instance, boric acid and other boronic acids can catalyze the amidation of carboxylic acids.

Alternatively, coupling agents can be used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). creative-proteomics.comchemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with the amine to form the amide bond. The use of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can further enhance the efficiency of the coupling reaction and suppress side reactions. researchgate.net

To synthesize this compound, one could couple 3-boronobenzoic acid with 2-bromoaniline. The reaction would likely be carried out in the presence of a coupling agent and a non-nucleophilic base to facilitate the formation of the amide bond.

Table 3: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Acronym | Byproduct | Solubility of Byproduct |

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble |

Coupling Reagent-Mediated Amidation (e.g., EDCI, HATU, DCC)

The formation of the amide bond is a cornerstone of organic synthesis, and several coupling reagents have been developed to facilitate this transformation efficiently. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. For the synthesis of this compound, this would involve the coupling of 3-carboxyphenylboronic acid and 2-bromoaniline.

Commonly employed coupling reagents include:

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDCI is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate. This intermediate readily reacts with amines to form the corresponding amide. The water-solubility of the urea byproduct simplifies purification.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient coupling reagent that forms an active ester with the carboxylic acid, which then reacts with the amine. It is particularly useful for coupling sterically hindered substrates and minimizing racemization in chiral molecules.

DCC (N,N'-Dicyclohexylcarbodiimide): DCC is another widely used carbodiimide that activates carboxylic acids. While highly effective, a significant drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is often difficult to remove from the reaction mixture due to its low solubility in common organic solvents.

The general procedure for these coupling reactions involves dissolving the carboxylic acid (3-carboxyphenylboronic acid) and the amine (2-bromoaniline) in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), in the presence of the coupling reagent and often a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.

| Coupling Reagent | Activating Mechanism | Key Advantages | Common Solvents |

|---|---|---|---|

| EDCI | Forms O-acylisourea intermediate | Water-soluble urea byproduct | DCM, DMF |

| HATU | Forms active ester | High efficiency, low racemization | DMF, ACN |

| DCC | Forms O-acylisourea intermediate | High reactivity | DCM, THF |

Catalytic Approaches to Benzamide (B126) Synthesis (e.g., Boron-Catalyzed, Ultrasonic Irradiation)

To enhance the efficiency and sustainability of amide bond formation, catalytic methods have been developed. These approaches often require milder reaction conditions and generate less waste compared to stoichiometric coupling reagents.

Boron-Catalyzed Amidation: Boronic acids themselves can act as catalysts for the direct amidation of carboxylic acids and amines. This process typically involves the removal of water, often through azeotropic distillation or the use of dehydrating agents like molecular sieves. The mechanism is thought to involve the formation of a reactive acyloxyboron intermediate. Various boronic acids have been explored as catalysts, with electron-deficient arylboronic acids often showing enhanced activity. For the synthesis of this compound, a different boronic acid catalyst would be required to facilitate the reaction between 3-carboxyphenylboronic acid and 2-bromoaniline to avoid self-condensation or other side reactions.

Ultrasonic Irradiation: The use of ultrasound in organic synthesis has gained traction as a green chemistry tool. Ultrasonic irradiation can significantly accelerate reaction rates by inducing acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced mass transfer and chemical reactivity. In the context of benzamide synthesis, ultrasound has been successfully employed to promote the condensation of carboxylic acids and amines, often leading to shorter reaction times and higher yields compared to conventional heating methods. This technique could potentially be applied to the synthesis of this compound, offering a more energy-efficient route.

Strategic Incorporation of Bromine Functionality

The presence of a bromine atom on the aniline ring is a key feature of the target molecule. This functionality can be introduced either by starting with a pre-brominated precursor or by performing a halogenation reaction on a benzamide scaffold.

Direct bromination of N-aryl benzamides can be achieved using various brominating agents. The regioselectivity of the reaction is influenced by the electronic properties of the substituents on both aromatic rings and the reaction conditions. A study on the regioselective C(sp2)-H bromination of N-methyl-benzanilides has demonstrated the feasibility of introducing a bromine atom at the ortho position of the N-phenyl ring. In this study, N-methyl-N-phenylbenzamide was treated with a brominating agent in the presence of a palladium catalyst to achieve ortho-bromination.

A similar strategy could be envisioned for the synthesis of N-(2-bromophenyl)benzamide derivatives. For instance, the reaction of N-methyl-N-phenylbenzamide with a suitable brominating source in a sealed tube at elevated temperatures can yield the desired ortho-brominated product.

| Product | Reaction Conditions | Yield |

|---|---|---|

| N-(2-Bromophenyl)-N-methylbenzamide | Sealed tube, 70 °C, 1.5 h | 60% |

| N-(4-Bromophenyl)-N-methylbenzamide | Sealed tube, 70 °C, 2 h | 73% |

An alternative and often more controlled approach to forming the C-N bond in N-aryl benzamides is through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, is a powerful tool for forming carbon-carbon bonds, and variations of this reaction can be used to form carbon-nitrogen bonds.

For the synthesis of this compound, a plausible route would be the palladium-catalyzed coupling of 3-carboxyphenylboronic acid with 2-bromoaniline. This reaction would directly form the desired amide linkage and incorporate both the boronic acid and bromine functionalities from the starting materials. 3-Carboxyphenylboronic acid is a known substrate for Suzuki-Miyaura coupling reactions with bromoanilines sigmaaldrich.comguidechem.comchemicalbook.com.

Convergent and Divergent Synthetic Routes to Substituted Benzamides

The synthesis of a multifunctional molecule like this compound can be approached through either a convergent or a divergent strategy.

Convergent Synthesis: In a convergent approach, the two key fragments, the 3-boronobenzoyl moiety and the 2-bromoaniline moiety, would be synthesized separately and then coupled in a final step. For example, 3-carboxyphenylboronic acid could be prepared, and in a separate pathway, 2-bromoaniline would be obtained. The final step would be the amidation reaction between these two fragments. This approach is often more efficient and allows for greater flexibility in the synthesis of analogues.

Divergent Synthesis: A divergent synthesis would start from a common intermediate that is then elaborated to introduce the different functionalities. For instance, one could start with N-phenylbenzamide and then perform a sequential regioselective boronation at the 3-position of the benzoyl ring and bromination at the 2-position of the N-phenyl ring. While potentially less efficient, this strategy can be useful for creating a library of related compounds from a single precursor.

One-Pot and Multicomponent Reaction Strategies for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and simplify experimental procedures, one-pot and multicomponent reactions are highly desirable.

One-Pot Synthesis: A one-pot synthesis involves performing multiple reaction steps in a single reaction vessel without isolating the intermediates. For the synthesis of this compound, one could envision a one-pot procedure where, for example, an aryl halide is first converted to an arylboronic acid via an iridium-catalyzed borylation, followed by a subsequent amidation reaction in the same pot nih.gov.

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a complex product that contains substantial portions of all the reactants. While a specific MCR for the direct synthesis of this compound is not readily available in the literature, the development of such a reaction would be a highly efficient approach. For instance, a reaction involving a boronic acid-containing component, a bromo-substituted component, and a third component that facilitates the amide bond formation could potentially lead to the target molecule in a single, atom-economical step.

Mechanistic Investigations of Reactions Involving the 3 Borono N 2 Bromophenyl Benzamide Scaffold

Palladium-Catalyzed Reaction Mechanisms

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The functional handles within 3-Borono-N-(2-bromophenyl)benzamide are well-suited for several key palladium-catalyzed processes.

Suzuki-Miyaura Cross-Coupling: Transmetalation Pathways and Ligand Effects

The intramolecular Suzuki-Miyaura cross-coupling of this compound is a powerful strategy for synthesizing dibenzo[c,f] rsc.orgrsc.orgazocin-6(5H)-one and related fused heterocyclic systems. The reaction proceeds through a canonical catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The oxidative addition step involves the insertion of a Pd(0) species into the carbon-bromine bond of the 2-bromophenyl moiety to form an arylpalladium(II) intermediate. This is often the rate-determining step, especially with less reactive aryl chlorides, but is generally facile for aryl bromides. yonedalabs.com

The transmetalation step is the crucial carbon-carbon bond-forming stage where the aryl group from the boronic acid is transferred to the palladium center. rsc.org This process is complex and can proceed via two primary, competitive pathways, largely dependent on the reaction conditions, particularly the base employed. researchgate.net

The Boronate Pathway (Path A): In the presence of a base (e.g., OH⁻), the boronic acid is converted into a more nucleophilic boronate species [Ar-B(OH)₃]⁻. This activated boronate then displaces the halide ligand on the arylpalladium(II) complex to form a diarylpalladium(II) intermediate. researchgate.netacs.org

The Oxo-palladium Pathway (Path B): Alternatively, the base can react with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxide (B78521) complex. This species can then react directly with the neutral boronic acid. acs.orgnih.gov Studies have shown that for many systems, this pathway, involving the reaction of a palladium hydroxo complex with a neutral arylboron species, can be significantly faster than the boronate pathway. nih.gov

Low-temperature NMR spectroscopy has been instrumental in identifying pre-transmetalation intermediates with Pd-O-B linkages, confirming that both tricoordinate boronic acid complexes and tetracoordinate boronate complexes can be viable intermediates leading to the cross-coupled product. illinois.edu

The final step is reductive elimination , where the two organic groups on the diarylpalladium(II) intermediate are coupled, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species. yonedalabs.com

Ligand Effects are paramount in the Suzuki-Miyaura reaction, influencing catalyst stability, reactivity, and selectivity. organic-chemistry.orgscite.ai The choice of ligand, typically a phosphine (B1218219) or an N-heterocyclic carbene (NHC), can dramatically affect the outcome. acs.org

Electron-rich ligands (e.g., alkylphosphines, NHCs) enhance the rate of oxidative addition, which is particularly important for less reactive aryl halides. yonedalabs.com

Bulky ligands (e.g., those with tert-butyl groups) promote the reductive elimination step, preventing catalyst decomposition and increasing turnover numbers. yonedalabs.comacs.org

| Catalytic Step | Description | Key Influencing Factors | Relevant Findings |

|---|---|---|---|

| Oxidative Addition | Pd(0) inserts into the C-Br bond. | Ligand electron density, C-Br bond strength. | Electron-rich phosphine or NHC ligands accelerate this step. yonedalabs.com |

| Transmetalation | Aryl group transfer from boron to palladium. | Base, solvent, ligand, nature of boron species. | Can proceed via a boronate or an oxo-palladium pathway. researchgate.netacs.org |

| Reductive Elimination | Formation of the C-C bond and regeneration of Pd(0). | Ligand bulk, steric strain in the intermediate. | Bulky ligands facilitate this final step to release the product. acs.org |

Aminocarbonylation Reaction Pathways

Palladium-catalyzed aminocarbonylation is a highly effective method for synthesizing amides from aryl halides, carbon monoxide (CO), and an amine. nih.gov In the context of this compound, this reaction would typically involve an external amine coupling with the bromo-phenyl group, as the internal amide is generally unreactive as a nucleophile under these conditions.

The catalytic cycle for aminocarbonylation generally proceeds through the following key steps: berkeley.eduacs.org

Oxidative Addition: A Pd(0) complex, often coordinated to CO, reacts with the aryl bromide portion of the scaffold to form an arylpalladium(II) halide intermediate. nih.gov The mechanism of oxidative addition in the presence of CO can be distinct from that in its absence. nih.gov

CO Insertion: A molecule of carbon monoxide inserts into the palladium-carbon bond of the arylpalladium(II) complex, forming an aroylpalladium(II) halide intermediate.

Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbonyl carbon of the aroylpalladium(II) intermediate. Mechanistic studies suggest a pathway involving the displacement of the halide ligand by the amine, followed by deprotonation to form an aroylpalladium(II) amido complex. berkeley.eduacs.org

Reductive Elimination: This final step involves the formation of the new carbon-nitrogen bond, yielding the amide product and regenerating the Pd(0) catalyst. berkeley.eduacs.org

Kinetic studies have shown that for aryl chlorides, the rate-limiting step is often the initial oxidative addition to the Pd(0) complex. berkeley.eduacs.org Catalyst deactivation can occur through the formation of stable Pd(I) dimers. berkeley.edu

Iron-Catalyzed Reaction Mechanisms

Iron, being earth-abundant, inexpensive, and less toxic than precious metals, is an attractive catalyst for cross-coupling reactions. organicreactions.orgresearchgate.net Iron catalysis often involves radical pathways or high-valent iron species, and the mechanisms can be complex and are still the subject of intense investigation. organicreactions.org

Intramolecular C-H Arylation and Amidation Pathways

Iron catalysts can promote intramolecular C-H functionalization reactions, which are highly atom-economical. researchgate.net For a substrate like this compound, an intramolecular C-H arylation could theoretically occur between the bromophenyl group and a C-H bond on the other aromatic ring.

Mechanistic pathways for iron-catalyzed C-H activation are diverse. nih.gov

High-Valent Iron Pathway: An iron(II) center can undergo C-H activation via a deprotonative σ-bond metathesis step. nih.gov

Low-Valent Iron Pathway: An iron(0) species can initiate the cycle via oxidative addition into a C-H bond. nih.gov

Radical Pathway: In some cases, the reaction may proceed through an inner-sphere radical process. rsc.org

Intramolecular amidation can also be achieved using iron catalysts, often with dioxazolones as acyl nitrene precursors. nih.gov Mechanistic proposals for these reactions include electrophilic spirocyclization followed by a C-C migration sequence or a more direct electrophilic aromatic substitution (SEAr) type mechanism. nih.gov

Role of Lewis Acids (e.g., FeCl₃) and Oxidants in Catalytic Cycles

Iron(III) chloride (FeCl₃) is a versatile and common iron source that can act as both a catalyst and a Lewis acid. nih.gov As a Lewis acid, FeCl₃ can activate substrates by coordinating to lone pairs, for example, on a carbonyl group. youtube.com

In many iron-catalyzed oxidative coupling reactions, an external oxidant is required to drive the catalytic cycle. acs.org

Oxidants: Reagents like tert-butyl hydroperoxide or even molecular oxygen can be used. nih.govrsc.org The oxidant's role is often to regenerate a higher-valent, active iron species or to facilitate the bond-forming reductive elimination step.

Photocatalysis: In some systems, light can be used to induce a ligand-to-metal charge transfer (LMCT) in an iron complex, such as [FeᴵᴵᴵCl₄]⁻, generating a chlorine radical. researchgate.netrsc.org This radical can then initiate the reaction by abstracting a hydrogen atom, leading to C-H functionalization. rsc.org

The specific mechanism is highly dependent on the full catalytic system, including the iron precursor, ligands (if any), oxidant, and solvent. organicreactions.orgmdpi.com

| Reaction Type | Proposed Mechanism | Role of FeCl₃ | Role of Oxidant |

|---|---|---|---|

| Intramolecular C-H Arylation/Amidation | Can involve high-valent Fe(II) pathways, low-valent Fe(0) pathways, or radical processes. nih.govrsc.org | Can act as a pre-catalyst or a Lewis acid to activate the substrate. nih.gov | Regenerates the active high-valent iron catalyst. acs.org |

| Oxidative Coupling | Often involves radical intermediates generated from the interaction of the iron catalyst and an oxidant. nih.gov | Acts as a catalyst source. mdpi.com | Essential for generating reactive intermediates and turning over the catalytic cycle. rsc.org |

| Photocatalytic C-H Amidation | Generation of a chlorine radical via Ligand-to-Metal Charge Transfer (LMCT). researchgate.netrsc.org | Forms a photoactive complex (e.g., [FeCl₄]⁻) that absorbs light. researchgate.net | Not always required, as the photon acts as the "oxidant" to generate the radical. |

Boron Lewis Acidity and its Influence on Reaction Dynamics

The utility of boron compounds in organic synthesis is frequently linked to the Lewis acidic nature of the boron atom, which arises from its vacant p-orbital capable of accepting electrons. nih.govmdpi.com In the this compound molecule, the boronic acid moiety (-B(OH)₂) serves as the Lewis acidic center. The strength of this acidity is not constant but is modulated by the electronic properties of the substituents attached to the boron atom. nih.gov The substituents on the boron atom influence its acidity by withdrawing or donating electron density, thereby affecting the reactivity of the molecule. nih.gov

The Lewis acidity of the boron center in this compound can significantly influence reaction dynamics. This acidic site can interact with Lewis bases present in a reaction mixture, such as solvents, reagents, or even other parts of the molecule itself through intramolecular coordination. Such interactions can be crucial in catalytic cycles. For instance, in palladium-catalyzed cross-coupling reactions, Lewis acids have been shown to accelerate key steps like reductive elimination. nih.gov Studies on pyridylpalladium amido complexes demonstrated that the coordination of a boron-based Lewis acid to the pyridyl nitrogen could increase the rate of reductive elimination by more than three orders of magnitude. nih.gov While this compound contains an amide linkage rather than a pyridine, similar principles of Lewis acid-base interactions could influence the electron density and steric environment of the reaction center, thereby altering reaction pathways and rates. The innate Lewis acidity of the boronic acid group itself can play a role in self-assembly or in activating substrates in a reaction.

The influence of a Lewis acid on reaction rates is dependent on its strength. A comparative study on the reductive elimination from a heteroarylpalladium sulfonamidate complex showed a clear trend with different borane (B79455) Lewis acids. nih.gov

| Lewis Acid | Relative Rate of Reductive Elimination |

|---|---|

| BEt₃ | 1 |

| BPh₃ | ~12 |

| B(C₆F₅)₃ | >12 (reaction much faster) |

This table illustrates the principle that stronger Lewis acids, like B(C₆F₅)₃, can lead to significantly faster reaction rates compared to weaker Lewis acids such as BEt₃. This data is derived from studies on heteroarylpalladium complexes and serves as an illustrative example of the potential effects of Lewis acidity on reaction kinetics. nih.gov

Theoretical and Computational Chemistry in Reaction Mechanism Elucidation

Theoretical and computational methods are indispensable tools for gaining deep insight into complex reaction mechanisms that may be difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and geometry of molecules. nih.gov It is widely applied to calculate properties such as optimized molecular geometries, bond lengths, bond angles, and various spectroscopic parameters. researchgate.netresearchgate.net For mechanistic studies, DFT is particularly valuable for locating and characterizing the energies of stationary points on the potential energy surface, including reactants, products, reaction intermediates, and, most importantly, transition states. nih.gov

In the context of reactions involving this compound, such as a potential intramolecular Suzuki-Miyaura cyclization to form a dibenzofuran (B1670420) derivative, DFT could be employed to map out the entire reaction pathway. Researchers can model the structures of key intermediates, like the oxidative addition complex and the subsequent species formed during transmetalation and reductive elimination. By calculating the relative energies of these intermediates and the energy barriers of the transition states connecting them, the rate-determining step of the reaction can be identified. Furthermore, DFT allows for the analysis of frontier molecular orbitals (HOMO and LUMO) and natural bond orbitals (NBO), providing insights into the electronic interactions that govern the reaction. researchgate.net

| Species | Parameter | Calculated Value | Significance |

|---|---|---|---|

| Reactant Complex | Relative Energy | 0.0 kcal/mol | Reference energy level |

| Oxidative Addition TS | Energy Barrier | +15.5 kcal/mol | Energy required for C-Br bond activation |

| Pd(II) Intermediate | Relative Energy | -5.2 kcal/mol | Stability of the post-oxidative addition species |

| Transmetalation TS | Energy Barrier | +18.0 kcal/mol | Energy required for aryl group transfer from boron |

| Reductive Elimination TS | Energy Barrier | +12.1 kcal/mol | Energy required for C-C bond formation |

This table provides hypothetical data that could be generated from a DFT study of a reaction involving this compound. The energy values help in identifying the kinetically most challenging step (in this case, transmetalation), which is often the rate-determining step.

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms. wikipedia.org It is defined as the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes (e.g., ¹³C for ¹²C, or D for H). wikipedia.org A KIE value (k_light / k_heavy) greater than one, known as a primary KIE, indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. wikipedia.org

For a molecule like this compound, which contains both an aryl bromide and an aryl boronic acid, KIE studies are highly relevant for dissecting the mechanism of palladium-catalyzed cross-coupling reactions. nih.gov By strategically placing isotopic labels at the carbon atom attached to the bromine (C-Br) and the carbon atom attached to the boron (C-Boron), one can independently probe the oxidative addition and transmetalation steps of the catalytic cycle.

Detailed experimental and theoretical KIE studies on the Suzuki-Miyaura reaction have provided profound insights. nih.gov For the reaction of aryl bromides, a ¹³C KIE at the carbon attached to bromine (KIE_C–Br) of approximately 1.020 was observed. This value matched well with the DFT-predicted KIE for oxidative addition to a monoligated palladium complex, suggesting this is the turnover-limiting step under typical catalytic conditions. nih.gov Conversely, a near-unity KIE for aryl iodides suggested that oxidative addition was not the first irreversible step in that case. nih.gov For the transmetalation step, a significant ¹³C KIE at the boron-bound carbon (KIE_C–Boron) of 1.035 was measured, which is consistent with this step being rate-limiting and proceeding through a tetracoordinate boronate intermediate. nih.gov

| Isotopically Labeled Position | Step Probed | Experimental KIE | Predicted KIE (DFT) | Mechanistic Implication |

|---|---|---|---|---|

| Carbon-Bromine (C-Br) | Oxidative Addition | 1.020 | 1.021 | Oxidative addition to Pd(PPh₃) is the first irreversible step. nih.gov |

| Carbon-Boron (C-Boron) | Transmetalation | 1.035 | 1.034 | Transmetalation is the first irreversible step and proceeds via a tetracoordinate boronate. nih.gov |

This data, from studies on prototypical Suzuki-Miyaura reactions, demonstrates how KIE values can be used to provide quantitative evidence for specific transition state structures and identify the rate-determining steps in a catalytic cycle involving substrates structurally related to this compound. nih.gov

Catalytic Applications of 3 Borono N 2 Bromophenyl Benzamide and Its Derivatives

Role as a Substrate in Cross-Coupling Reactions for Complex Molecule Synthesis

There is no specific information available in the scientific literature regarding the use of 3-Borono-N-(2-bromophenyl)benzamide as a substrate in cross-coupling reactions for the synthesis of complex molecules. While one could hypothesize its potential participation in intramolecular Suzuki-Miyaura reactions to form tricyclic systems, or in intermolecular couplings with other organohalides or organoboron compounds, no such studies have been reported.

Potential as a Ligand or Precursor in Metal-Catalyzed Systems

The potential for this compound to act as a ligand or a precursor to a ligand in metal-catalyzed systems has not been explored in the available literature. The presence of the amide and boronic acid groups, as well as the bromine atom, could theoretically allow for coordination to a metal center, potentially forming a P,N-type ligand if the boronic acid were to be converted to a phosphine (B1218219). However, no research has been published to substantiate this.

Applications in C-H Functionalization Strategies

There are no documented applications of this compound in C-H functionalization strategies. While boronic acids can be involved in some C-H activation cycles, the specific role of this compound in such transformations has not been investigated.

Medicinal Chemistry and Biological Activity of 3 Borono N 2 Bromophenyl Benzamide Analogues

Enzyme Inhibition Studies

Sirtuin Deacetylase (SIRT) Inhibition, particularly SIRT2

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes. nih.gov Inhibition of certain sirtuin isoforms, particularly SIRT2, has emerged as a potential therapeutic strategy for neurodegenerative diseases like Parkinson's and Huntington's. nih.govelsevierpure.com

Analogues of 3-(N-arylsulfamoyl)benzamide have been identified as a promising scaffold for SIRT2 inhibitors. nih.govelsevierpure.com For instance, the compound 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide demonstrated neuroprotective effects, although its potency for SIRT2 inhibition was initially low. nih.govelsevierpure.com Subsequent structural modifications, such as N-methylation, were found to significantly enhance the potency and selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3. nih.gov

Structure-activity relationship (SAR) studies and docking simulations suggest that the para-substituted amido moiety of these compounds can occupy two potential hydrophobic binding pockets within the SIRT2 enzyme. nih.govelsevierpure.com This understanding provides a rational basis for the design of more potent and selective SIRT2 inhibitors. nih.gov Other scaffolds, such as 2-anilinobenzamide (B173500) and chromone/chroman-4-one derivatives, have also yielded potent SIRT2 inhibitors with IC50 values in the low micromolar range. nih.gov

| Compound/Scaffold | SIRT2 IC50 | Selectivity | Reference |

| 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide Analogs | Micromolar range | Selective for SIRT2 over SIRT1 and SIRT3 | nih.govelsevierpure.com |

| 2-Anilinobenzamide Analogs | 0.57 µM | Not specified | nih.gov |

| Chroman-4-one Derivatives | 1.5 µM | Not specified | nih.gov |

| AGK2 | 3.5 µM | >14-fold selective for SIRT2 over SIRT1/3 | mdpi.com |

| SirReal2 | 140 nM | >1000-fold selective for SIRT2 over SIRT1/3/4/5/6 | mdpi.com |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.govnih.gov The search for new cholinesterase inhibitors has explored various chemical scaffolds.

While direct studies on 3-Borono-N-(2-bromophenyl)benzamide analogues as cholinesterase inhibitors are not extensively reported in the provided context, related benzamide (B126) and boronic acid-containing compounds have shown activity. For example, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have demonstrated dual inhibition of both AChE and BChE. mdpi.com Similarly, certain N-substituted-5-benzylidene rhodanines have exhibited AChE inhibitory activity, with some derivatives showing better potency than the standard drug rivastigmine. nanobioletters.com

The inhibitory potential of these compounds is often influenced by the nature of the substituents. For instance, in a series of rhodanine (B49660) derivatives, compounds with electron-withdrawing groups on the benzylidene ring showed more potent AChE inhibition. nanobioletters.com

| Compound Class | Target Enzyme(s) | IC50 Values | Reference |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE and BChE | 27.0–106.8 µM (AChE), 58.0–277.5 µM (BChE) | mdpi.com |

| N-Substituted-5-benzylidene rhodanines | AChE | 27.29 – 112.58 µM | nanobioletters.com |

| 4-(Naphtho[1,2-d] researchgate.netnih.govoxazol-2-yl)benzene-1,3-diol | AChE and BChE | 58 nM (AChE), 981 nM (BChE) | nih.gov |

| Uracil Derivatives | AChE and BChE | 0.137 - 0.544 µM | nih.gov |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for applications in the cosmetic industry. nih.govnih.govdoi.org Various natural and synthetic compounds have been investigated as tyrosinase inhibitors. nih.govnih.gov

While specific data on this compound analogues is not available in the provided results, the broader class of N-benzylbenzamide analogues has been studied for tyrosinase inhibition. nih.gov The inhibitory activity is often compared to standard inhibitors like kojic acid. nih.govresearchgate.net For example, oxyresveratrol (B150227) has been shown to be a potent non-competitive inhibitor of mushroom tyrosinase, being 32-fold more active than kojic acid. nih.gov

The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors by binding to the enzyme's active site, which contains copper ions. nih.gov Others may act as non-competitive or mechanism-based inhibitors. nih.gov

| Inhibitor | Type of Inhibition | IC50 Value | Reference |

| Oxyresveratrol | Non-competitive | 32-fold more active than kojic acid | nih.gov |

| Arbutin | Not specified | 0.9 mM (Monophenolase), 0.7 mM (Diphenolase) | selleckchem.com |

| Hexylresorcinol | Potent inhibitor | 1.24 µM (Monophenolase), 0.85 µM (Diphenolase) | selleckchem.com |

| Kojic Acid | Competitive | 30.6 µM | researchgate.netselleckchem.com |

| DeoxyArbutin | Reversible | 50 nM | selleckchem.com |

Casein Kinase 2 (CK2) Inhibition

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase involved in regulating numerous cellular processes, and its dysregulation is implicated in cancer. nih.govmdpi.com Consequently, the development of CK2 inhibitors is an active area of research. nih.govnih.gov

Structure-based drug design has led to the identification of potent and selective CK2 inhibitors. nih.gov For instance, a series of compounds derived from a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have shown significant CK2 inhibitory activity. nih.gov Hybridization of known inhibitor scaffolds has also been a successful strategy. nih.gov

Various chemical classes, including polyhalogenated benzimidazoles and benzotriazoles, have been identified as CK2 inhibitors. mdpi.comnih.gov For example, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) and 4,5,6,7-tetrabromo-1H-benzotriazole (TBB) are well-known ATP-competitive inhibitors of CK2. nih.govnih.gov

| Compound/Scaffold | CK2 IC50/Ki | Selectivity | Reference |

| Pyrazolo[1,5-a]pyrimidine derivatives | Low nanomolar to micromolar range | Varies depending on substitution | nih.gov |

| 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) | IC50 = 15 µM, Ki = 23 µM | Active against several other kinases | mdpi.comnih.gov |

| 4,5,6,7-tetrabromobenzotriazole (TBB) | Ki = 0.40 µM | One of the most specific inhibitors | nih.gov |

| Ellagic acid | Potent inhibitor | Inhibits other kinases as well | nih.gov |

Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) Isozyme Inhibition

Boronic acid-based compounds have been investigated as inhibitors of various enzymes, including phosphodiesterases. nih.gov While specific studies on the inhibition of NPP isozymes by this compound analogues were not detailed in the search results, the broader potential of boronic acids as enzyme inhibitors is well-established. nih.gov

Antimicrobial Activity Evaluation

Benzamide derivatives and organoboron compounds have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects. nanobioletters.comnih.gov The boronic acid group, in particular, has been noted for its ability to target bacteria by binding to glycans on the cell surface. researchgate.net

Studies on various benzamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as against fungal strains like Candida albicans. nanobioletters.comnih.gov The minimum inhibitory concentration (MIC) values for these compounds can be in the low microgram per milliliter range. nanobioletters.com

For example, a study on salicylanilide (B1680751) benzoates revealed in vitro antibacterial activity in the micromolar range. nih.gov Another study on N-substituted 3-aminopyrazine-2-carboxamides showed that the antimicrobial activity against mycobacteria and other bacteria increased with the length of the alkyl chain substituent. nih.gov

| Compound Class | Tested Against | Activity/MIC Values | Reference |

| Benzamide derivatives | B. subtilis, E. coli | MIC: 3.12 - 6.25 µg/mL | nanobioletters.com |

| Salicylanilide benzoates | Gram-positive and Gram-negative bacteria | Micromolar range | nih.gov |

| N-substituted 3-aminopyrazine-2-carboxamides | M. tuberculosis, M. kansasii, other bacteria | MIC for most active against M. tuberculosis: 12.5 µg/mL | nih.gov |

| Boronic acid derivatives | M. smegmatis, M. bovis BCG, M. tuberculosis, E. coli, P. putida | Varies, with some MIC values >25 mM | researchgate.net |

Antitubercular Activity against Mycobacterium tuberculosis

Furthermore, studies on pyrazine-2-carboxamides have highlighted the importance of halogen substitutions for antimycobacterial activity. The presence of an iodine atom at the 3-position of a phenyl ring was found to be crucial for the activity of certain compounds in this class. nih.gov Another study on 3'-bromo analogues of pyrimidine (B1678525) nucleosides also reported potent inhibition of M. tuberculosis, including drug-resistant strains. nih.gov These findings suggest that the bromo-substitution in this compound could contribute positively to its potential antitubercular profile.

General Antibacterial Spectrum

Beyond their specific activity against M. tuberculosis, benzamide derivatives have demonstrated a broader antibacterial spectrum. Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) in the range of 2.5–5.0 mg/mL. researchgate.net The inclusion of these compounds in cyclodextrin (B1172386) complexes was found to enhance their antimicrobial effects. researchgate.net

A separate investigation into a series of N-benzamide derivatives highlighted their potential as antibacterial agents. One compound, in particular, showed excellent activity against both Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), with MIC values of 6.25 and 3.12 μg/mL, respectively. nanobioletters.com These studies underscore the potential of the benzamide scaffold, a core component of this compound, in the development of new antibacterial agents.

Anticancer Activity Profiling

The quest for novel anticancer therapeutics has led to the exploration of various chemical entities, including benzamide derivatives. These compounds have been shown to exert their anticancer effects through diverse mechanisms. For example, certain benzamide derivatives function as histone deacetylase (HDAC) inhibitors, which can regulate gene expression, induce cell cycle arrest, and promote apoptosis in cancer cells. researchgate.net

In a study on novel 3-(2'-bromopropionylamino)-benzamides, several compounds exhibited potent cytotoxicity against various solid tumor cell lines, with some showing activity at concentrations under 6.5 μM. nih.gov The mechanism of action for the most potent of these benzamides was found to be the induction of S-phase cell cycle arrest, a distinct mechanism from tubulin targeting. nih.gov Additionally, a novel benzamide derivative, VKNG-2, was found to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, a protein associated with multidrug resistance. nih.gov This suggests that benzamide analogues could not only have direct cytotoxic effects but also act as chemosensitizers.

Neuroprotective Applications in Disease Models (e.g., Huntington's Disease)

Neurodegenerative disorders like Huntington's disease (HD) present a significant therapeutic challenge. While direct evidence for the neuroprotective role of this compound in HD models is lacking, research on other compounds in the 3-nitropropionic acid (3-NP) rat model of HD provides a relevant context. The 3-NP model mimics the striatal neurodegeneration seen in HD. nih.govnih.gov

Studies have shown that compounds with antioxidant and anti-inflammatory properties can confer neuroprotection in this model. For instance, diapocynin, a specific NADPH oxidase inhibitor, was found to attenuate oxidative stress and neuroinflammation, leading to improved motor function and reduced histopathological damage. nih.gov Similarly, embelin, a natural compound with antioxidant properties, demonstrated a significant reversal of behavioral and biochemical alterations induced by 3-NP. nih.gov Given that various benzamide derivatives possess anti-inflammatory and other neuropharmacological activities, it is plausible that analogues of this compound could be explored for their neuroprotective potential in such disease models.

Structure-Activity Relationship (SAR) Studies and Rational Design

The rational design of more potent and selective therapeutic agents relies heavily on understanding the structure-activity relationships of a given chemical scaffold.

Influence of the Boronic Acid Moiety on Bioactivity

The boronic acid group is a key functional group known for its ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases. This has made boronic acid derivatives attractive as enzyme inhibitors. For example, boronic acid derivatives of tyropeptin have been studied as proteasome inhibitors, with variations in the N-terminal acyl moiety and the P2 position significantly impacting their inhibitory activity. nih.gov

Impact of Halogen Substitution on Pharmacological Profiles

Halogen atoms, such as bromine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. In a study of halogenated arylpiperazin-1-yl-ethyl-benzimidazoles, substitution with bromine was found to greatly increase the affinity of the compounds for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.gov

Role of Benzamide Core Modifications in Biological Efficacy

The benzamide core is a critical pharmacophore in a wide array of biologically active compounds, and its modification in analogues of this compound plays a pivotal role in determining their therapeutic efficacy. nanobioletters.comnih.gov Alterations to this central scaffold can significantly influence the compound's interaction with its biological target, thereby modulating its activity. nih.govnih.gov

Research on various benzamide derivatives has demonstrated that the nature and position of substituents on the benzamide ring are crucial for biological activity. nanobioletters.comnih.gov For instance, in a series of N-substituted benzamide derivatives designed as antitumor agents, the substitution pattern on the benzamide ring was found to be a key determinant of their anti-proliferative activity against various cancer cell lines. researchgate.net Similarly, studies on benzamide derivatives as anti-leukotriene agents have shown that the conformation of the benzamide moiety is essential for potent antagonist activity. nih.gov

The following table summarizes the effects of some benzamide core modifications on biological efficacy based on findings from related benzamide derivatives:

| Modification Type | Effect on Biological Efficacy | Example Compound Class | Reference |

| Substituent Position | Critical for activity, with specific positions enhancing binding. | N-substituted benzamides | researchgate.net |

| Substituent Nature | Influences electronic and steric properties, affecting target interaction. | Anti-leukotriene benzamides | nih.gov |

| Conformation | The spatial arrangement of the benzamide core is vital for potent activity. | Anti-leukotriene benzamides | nih.gov |

| Addition of Groups | Can enhance efficacy by improving pharmacokinetic or pharmacodynamic properties. | ABCG2 Inhibitors | nih.gov |

These examples, while not all directly involving this compound, highlight the established principles of how modifications to the benzamide core can be strategically employed to optimize the biological efficacy of this class of compounds.

Computational Approaches in Drug Discovery

Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule (ligand) to its macromolecular target, typically a protein. mdpi.comresearchgate.net This technique provides valuable insights into the ligand-protein interactions at an atomic level, including the identification of key amino acid residues involved in the binding and the prediction of binding affinity. mdpi.comnih.gov

For analogues of this compound, molecular docking simulations are instrumental in understanding how they interact with their biological targets. researchgate.net The process involves generating a three-dimensional structure of the ligand and docking it into the active site of the target protein. mdpi.com The simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

A study on N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors utilized molecular docking to elucidate the binding modes of these compounds. The results showed that the benzamide derivatives formed hydrogen bonds with key residues in the active site of HDAC2, providing a rationale for their inhibitory activity. researchgate.net Another study on benzamide isomers highlighted the significant role of the bromine atom in forming halogen bonds with protein residues, which contributed to the ligand-protein interaction energy. researchgate.net

The table below illustrates the application of molecular docking in studying benzamide derivatives:

These computational insights are invaluable for the rational design and optimization of more potent and selective analogues of this compound.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netijpsr.comfrontiersin.org By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent analogues. sphinxsai.comnih.gov

For benzamide derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. nih.govresearchgate.netsphinxsai.com A 3D-QSAR study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors revealed that hydrophobic character and hydrogen bond donating groups were crucial for their inhibitory activity, while electron-withdrawing groups had a negative impact. nih.gov Another QSAR study on benzamide derivatives with anti-leukotriene activity highlighted the importance of the conformational characteristics of the benzamide moiety. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen. sphinxsai.comderpharmachemica.com

Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound. ijpsr.com

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model correlating the descriptors with the biological activity. researchgate.netsphinxsai.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.netsphinxsai.com

The following table presents key descriptors identified in QSAR studies of benzamide derivatives and their influence on biological activity:

These QSAR models provide valuable guidelines for the rational design and synthesis of novel this compound analogues with improved biological efficacy.

Mechanistic Insights into Biological Action

A key mechanistic feature of boronic acid-containing compounds, including analogues of this compound, is their ability to form reversible covalent bonds with biological targets. nih.govresearchgate.netlabinsights.nl The boron atom in the boronic acid moiety possesses a vacant p-orbital, making it a Lewis acid that can readily interact with nucleophilic residues in proteins, such as the hydroxyl groups of serine and threonine, or the thiol group of cysteine. rsc.orgwikipedia.orgnih.gov

This interaction leads to the formation of a tetracoordinate boronate complex, which is a reversible covalent bond. rsc.orgresearchgate.net The reversibility of this bond is a crucial aspect of their mechanism of action, as it allows for a dynamic interaction with the target protein, potentially leading to a prolonged duration of action and reduced off-target effects. nih.govsci-hub.st

The formation of these reversible covalent bonds has been a key strategy in the design of various enzyme inhibitors. researchgate.netsigmaaldrich.com For example, the anticancer drug bortezomib, a dipeptide boronic acid derivative, exerts its effect by forming a reversible covalent bond with the N-terminal threonine residue of the 26S proteasome, leading to its inhibition. nih.govnih.gov

The ability of boronic acids to form reversible covalent bonds with diols is also a well-established principle. labinsights.nlresearchgate.net This property has been exploited in the development of sensors for saccharides and for drug delivery systems. rsc.orgsigmaaldrich.com

While direct inhibition of specific enzymes through reversible covalent bonding is a primary mechanism, some boronic acid-containing compounds may also exert their biological effects by disrupting cellular bioenergetics. This can occur through the disruption of proton gradients across biological membranes, such as the mitochondrial inner membrane.

Advanced Applications in Chemical Biology and Materials Science

Development of Fluorescent Probes and Imaging Agents (e.g., BODIPY Derivatives)

The boronic acid group is a key functional handle for the design of fluorescent probes and imaging agents. While direct studies on 3-Borono-N-(2-bromophenyl)benzamide as a fluorescent probe are not extensively documented, its structural components suggest a strong potential for derivatization into such agents, particularly those based on the BODIPY (boron-dipyrromethene) scaffold. nih.gov

BODIPY dyes are well-regarded for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. nih.gov The boronic acid group in this compound can serve as a reactive site for conjugation with a BODIPY core. Furthermore, the N-(2-bromophenyl)benzamide portion of the molecule can be modified to modulate the photophysical properties of the resulting dye or to introduce specific targeting moieties. For instance, the bromo-substituent offers a site for further chemical reactions, such as cross-coupling reactions, to attach biomolecules or other functional groups.

These custom-designed BODIPY derivatives could be engineered for various imaging applications. The interaction of the boronic acid with specific biological molecules, such as carbohydrates or reactive oxygen species, can lead to changes in the fluorescence signal, enabling the detection and imaging of these analytes in living cells.

Boron Neutron Capture Therapy (BNCT) Agents and Diagnostics

Boron Neutron Capture Therapy (BNCT) is a non-invasive cancer therapy that relies on the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells. nih.gov When irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei that can selectively destroy cancer cells while sparing surrounding healthy tissue. nih.govyoutube.com

The success of BNCT is critically dependent on the development of boron-containing agents that can be delivered efficiently and selectively to tumor cells. nih.gov this compound, containing a boronic acid group, is a potential candidate for development as a BNCT agent. The boronic acid moiety provides the necessary ¹⁰B for the therapy.

The N-(2-bromophenyl)benzamide scaffold could be functionalized to enhance tumor targeting. For example, it could be conjugated to molecules that have a high affinity for tumor-specific receptors, such as antibodies or small-molecule ligands. youtube.com Research into carborane-containing hydroxamate MMP ligands has shown that targeting matrix metalloproteinases overexpressed in tumors can be an effective strategy for delivering boron for BNCT. mdpi.com Similarly, derivatizing the benzamide (B126) structure could lead to compounds with favorable pharmacokinetic properties for tumor accumulation.

Chemical Sensors and Biosensors

The ability of the boronic acid group to reversibly bind with diols forms the basis for its extensive use in chemical and biosensors, particularly for carbohydrate recognition.

Carbohydrate and Glucose Sensing Mechanisms

Boronic acids can form stable cyclic esters with 1,2- or 1,3-diols, which are common structural motifs in carbohydrates like glucose. researchgate.netnih.gov This interaction is pH-dependent, with the binding being stronger at higher pH values where the boronic acid is in its tetrahedral, anionic form. researchgate.net This reversible covalent interaction can be transduced into a detectable signal, such as a change in fluorescence, color, or an electrochemical response. nih.gov

This compound could be incorporated into sensor systems for glucose monitoring. For instance, it could be functionalized with a fluorophore, where the binding of glucose to the boronic acid modulates the fluorescence output. The benzamide structure provides a rigid scaffold that can be tailored to optimize the binding affinity and selectivity for specific carbohydrates. Luminescent iridium(III) complexes featuring boronic acid groups have been developed for just such a purpose. rsc.org

Anion Recognition Applications

The amide N-H group within the benzamide structure of this compound can act as a hydrogen bond donor, enabling it to participate in anion recognition. nih.govresearchgate.net While the boronic acid itself is a Lewis acid and can interact with anions, the amide functionality provides an additional binding site.

Receptors based on ureylbenzamide have been synthesized and their anion recognition properties studied, demonstrating the capability of the amide group to bind anions like acetate (B1210297) and phosphate (B84403) through hydrogen bonding. nih.govresearchgate.net The presence of the electron-withdrawing bromo group on the phenyl ring in this compound could potentially enhance the acidity of the amide proton, thereby strengthening its interaction with anions. This suggests that the compound could serve as a building block for the design of selective anion sensors.

Functional Materials Development (e.g., Polymers and Hydrogels)

The unique chemical properties of this compound make it a valuable monomer or cross-linking agent for the development of functional materials such as polymers and hydrogels.

The boronic acid group can be exploited to create stimuli-responsive materials. For example, polymers incorporating boronic acids can form hydrogels through dynamic covalent cross-linking with polyols. These hydrogels can exhibit reversible swelling and shrinking in response to changes in pH or the concentration of glucose, making them suitable for applications in drug delivery and tissue engineering. nih.gov

Analytical and Spectroscopic Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 3-Borono-N-(2-bromophenyl)benzamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹¹B, researchers can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR provides information about the number and types of protons in the molecule. For a related compound, N-(4-bromophenyl)benzamide, the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz showed signals in the aromatic region between δ 7.48-7.86 ppm. rsc.org The chemical shifts and splitting patterns of these signals are indicative of the protons on the two phenyl rings.

¹³C NMR offers insights into the carbon framework of the molecule. In the ¹³C NMR spectrum of N-(4-bromophenyl)benzamide in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 100 MHz, characteristic peaks were observed at δ 115.8, 122.7, 128.2, 128.9, 131.9, 132.2, 135.2, 139.1, and 166.1 ppm, corresponding to the different carbon environments within the molecule, including the carbonyl carbon of the amide group. rsc.org The presence of the bromine atom influences the chemical shifts of the adjacent carbon atoms. docbrown.info

¹¹B NMR is particularly important for compounds containing boron. magritek.com The chemical shift in ¹¹B NMR provides information about the coordination state and the substituents attached to the boron atom. sdsu.edu For organoborane compounds, the chemical shifts can vary over a wide range, typically between +100 and -120 ppm relative to a BF₃·OEt₂ standard. northwestern.edu The presence of a boronic acid group in this compound would be expected to produce a characteristic signal in the ¹¹B NMR spectrum. rsc.orghuji.ac.il The quadrupolar nature of the boron nucleus can lead to broad signals. magritek.comnorthwestern.edu

Table 1: Representative NMR Data for Related Benzamide (B126) Structures

| Compound | Solvent | Nucleus | Chemical Shifts (δ ppm) |

| N-(4-bromophenyl)benzamide rsc.org | CDCl₃ | ¹H | 7.48-7.52 (m, 4H), 7.55-7.59 (m, 3H), 7.81 (s, 1H), 7.86 (d, J = 7.6 Hz, 2H) |

| N-(4-bromophenyl)benzamide rsc.org | DMSO-d₆ | ¹³C | 115.8, 122.7, 128.2, 128.9, 131.9, 132.2, 135.2, 139.1, 166.1 |

| Benzamide rsc.org | CDCl₃ | ¹H | 8.03 (d, 1H, J = 6.8 Hz), 7.77-7.57 (m, 2H, J = 7.0 Hz), 7.48-7.36 (m, 2H, J = 7.3 Hz), 6.33 (b, 2H) |

| Benzamide rsc.org | CDCl₃ | ¹³C | 169.91, 132.81, 132.23, 128.65, 127.51 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural information.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule. For instance, the HRMS (ESI-TOF) analysis of a related compound, N-(4-bromophenyl)benzamide, showed a calculated m/z for [M+Na]⁺ of 297.9843, with the found value being 297.9840, confirming its elemental composition. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for polar molecules like amides. It allows for the detection of the protonated molecule [M+H]⁺ or other adducts, such as [M+Na]⁺. This technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nanobioletters.com The mass spectrum of N,N-dinonyl-3-bromobenzamide has been analyzed using electron ionization. nist.gov

The fragmentation pattern observed in the mass spectrum can reveal structural details. For example, the fragmentation of N-{[ (4-bromophenyl)amino ] carbonothioyl} benzamide has been studied to understand its structure. researchgate.net

Table 2: Mass Spectrometry Data for Related Benzamide Structures

| Compound | Ionization Method | Mass Analyzer | Calculated m/z | Found m/z | Ion |

| N-(4-bromophenyl)benzamide rsc.org | ESI | TOF | 297.9843 | 297.9840 | [M+Na]⁺ |

| N-(4-bromophenyl)-4-hydroxybenzamide nanobioletters.com | ESI | LC-MS | 290.99 | 292.00 | [M+H]⁺ |

| N-(4-chlorophenyl)benzamide nanobioletters.com | ESI | LC-MS | 231 | 232 | [M+H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C-N, C-Br, and B-O bonds.

The IR spectrum of benzamide, a parent compound, shows characteristic peaks for the amide group. nist.govchemicalbook.com The N-H stretching vibrations typically appear in the region of 3400-3200 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong absorption usually found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1640-1550 cm⁻¹. The IR spectrum of 3-bromobenzamide (B114348) has also been recorded. nist.gov The presence of the boronic acid group would introduce B-O stretching vibrations, typically in the 1380-1310 cm⁻¹ region, and O-H stretching from the hydroxyl groups of the boronic acid.

Table 3: Characteristic IR Absorption Frequencies for Benzamide Functional Groups

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| N-H | Stretch | 3400-3200 |

| C=O (Amide I) | Stretch | 1680-1630 |

| N-H (Amide II) | Bend | 1640-1550 |

| C-N | Stretch | 1400-1200 |

| B-O | Stretch | 1380-1310 |

| O-H (Boronic acid) | Stretch | 3600-3200 (broad) |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure of this compound, provided that suitable single crystals can be grown.

The crystal structure of the related compound 2-bromobenzamide (B1207801) has been determined by X-ray diffraction. nih.gov It crystallizes in the monoclinic space group P 1 21/n 1 with specific unit cell dimensions. nih.gov Such data provides invaluable information about the conformation of the molecule and the packing of molecules in the crystal lattice.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC is crucial for assessing the purity of the synthesized compound and for monitoring the progress of the reaction during its synthesis. By using a suitable stationary phase and mobile phase, impurities and starting materials can be separated from the desired product. The retention time and peak area from the HPLC chromatogram can be used to determine the purity of the sample. The progress of reactions involving amides is often monitored by thin-layer chromatography (TLC), and HPLC provides a more quantitative analysis. rsc.org

Spectrophotometric Assays for Biological Activity Quantification (e.g., IC50 determinations)

Spectrophotometric assays are commonly employed to quantify the biological activity of a compound. For example, if this compound is being investigated as an enzyme inhibitor, spectrophotometric assays can be used to determine its half-maximal inhibitory concentration (IC₅₀). This involves measuring the rate of an enzyme-catalyzed reaction, which produces a colored product, in the presence of varying concentrations of the inhibitor. The absorbance is measured over time, and the IC₅₀ value is calculated from the dose-response curve. Such assays are fundamental in drug discovery and development to assess the potency of a potential therapeutic agent. For instance, the IC₅₀ values of various compounds against cancer cell lines have been determined using cell viability assays that rely on spectrophotometric measurements. nih.gov

Q & A

Q. What are the optimized synthetic routes for 3-Borono-N-(2-bromophenyl)benzamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via a two-step approach: